Thiomandelic acid

描述

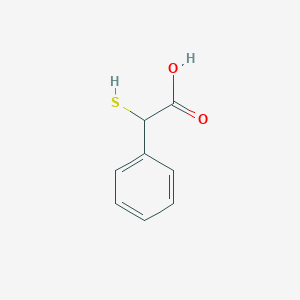

Structure

3D Structure

属性

IUPAC Name |

2-phenyl-2-sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIGFZOHYGYBLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4695-09-4 | |

| Record name | Thiomandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Thiomandelic Acid

Introduction

This compound, also known by its IUPAC name 2-phenyl-2-sulfanylacetic acid, is a sulfur-containing analog of mandelic acid. It has garnered significant interest in the scientific community, particularly in the field of medicinal chemistry, due to its biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, spectroscopic data, and its role as a potent inhibitor of metallo-β-lactamases.

Physicochemical Properties

This compound is a chiral molecule existing as (R)- and (S)-enantiomers. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-phenyl-2-sulfanylacetic acid | [1] |

| Synonyms | 2-Mercapto-2-phenylacetic acid, α-mercaptophenylacetic acid | [1] |

| CAS Number | 4695-09-4 | [1][2] |

| Molecular Formula | C₈H₈O₂S | [1] |

| Molecular Weight | 168.21 g/mol | [1] |

| Solubility | DMSO: 250 mg/mL (1486.24 mM) | [2] |

Reactivity and Biological Significance

The chemical reactivity of this compound is largely dictated by its three functional groups: the carboxylic acid, the thiol (sulfhydryl), and the phenyl group. The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide dimer. The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation.

The most notable biological activity of this compound is its function as a broad-spectrum inhibitor of zinc-dependent β-lactamases, also known as metallo-β-lactamases (MBLs).[2][3] These enzymes are a significant contributor to antibiotic resistance in bacteria.

Structure-Activity Relationship as a Metallo-β-Lactamase Inhibitor

The inhibitory activity of this compound against MBLs is critically dependent on its chemical structure.[3] The key features for its inhibitory action are:

-

Thiol Group: The sulfhydryl group is essential for its inhibitory activity. It is believed to chelate the one or two zinc ions present in the active site of the MBLs.[3]

-

Carboxylate Group: The presence of the carboxylic acid group enhances the potency of inhibition.[3]

-

Stereochemistry: The (R)-enantiomer of this compound is a significantly more potent inhibitor of MBLs from Bacillus cereus than the (S)-enantiomer, with Kᵢ values of 0.09 µM and 1.28 µM, respectively.[3]

Structure-activity relationship of this compound as an MBL inhibitor.

Spectroscopic Properties

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, one would expect to see:

-

A multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the protons of the phenyl group.

-

A singlet for the methine proton (α-proton) adjacent to the phenyl, thiol, and carboxylic acid groups. This peak would likely be downfield due to the deshielding effects of the adjacent functional groups.

-

A broad singlet for the carboxylic acid proton, typically in the region of δ 10-13 ppm.

-

A singlet for the thiol proton. The chemical shift of this proton can vary depending on the solvent and concentration.

For comparison, the ¹H NMR spectrum of mandelic acid shows a multiplet for the aromatic protons and a singlet for the methine proton.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show:

-

A peak for the carbonyl carbon of the carboxylic acid around 170-180 ppm.

-

Signals for the aromatic carbons between 125-140 ppm.

-

A signal for the methine carbon (α-carbon).

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands for its functional groups:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A C=O stretch from the carboxylic acid, expected around 1700 cm⁻¹.

-

A weak S-H stretch from the thiol group, typically appearing around 2550-2600 cm⁻¹. This peak is often weak and can be difficult to identify.

-

C-H stretching and bending vibrations for the aromatic ring.

The IR spectrum of mandelic acid shows a broad O-H stretch and a strong C=O stretch.[5]

Mass Spectrometry

In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the C-S bond.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a leaving group at the α-position of a mandelic acid derivative with a sulfur nucleophile. A plausible experimental protocol is outlined below.

A plausible synthetic route for this compound.

General Procedure:

-

Esterification of Mandelic Acid: Mandelic acid is first converted to its corresponding ester (e.g., ethyl mandelate) by refluxing with an excess of the alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Halogenation of the α-Hydroxyl Group: The hydroxyl group of the mandelate ester is then replaced with a halogen, typically bromine, using a reagent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by bromination. This yields an α-halo ester intermediate.

-

Nucleophilic Substitution with a Thiol Precursor: The α-bromo ester is reacted with a sulfur nucleophile, such as potassium thioacetate, in a suitable solvent (e.g., acetone or DMF). This results in the formation of an α-thioacetyl ester.

-

Hydrolysis: The final step is the hydrolysis of both the ester and the thioacetate groups under acidic or basic conditions. For instance, heating with aqueous hydrochloric acid will yield this compound.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The purity of synthesized this compound and the separation of its enantiomers can be achieved using chiral HPLC.

-

Stationary Phase: A chiral stationary phase, such as one based on a cyclodextrin or a chiral polymer, is required for enantiomeric separation.

-

Mobile Phase: A typical mobile phase would consist of a mixture of a nonpolar organic solvent (e.g., hexane or heptane) and a more polar alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier to improve peak shape.

-

Detection: Detection is typically performed using a UV detector, monitoring at a wavelength where the phenyl group of this compound absorbs (around 254 nm).

This compound is a molecule of significant interest due to its potent inhibitory activity against metallo-β-lactamases, making it a valuable lead compound in the development of new strategies to combat antibiotic resistance. A thorough understanding of its chemical properties, including its synthesis, reactivity, and spectroscopic characteristics, is crucial for researchers in the fields of medicinal chemistry and drug development. Further studies to fully elucidate its spectroscopic properties and to optimize its synthesis are warranted.

References

- 1. This compound | C8H8O2S | CID 10464709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. This compound, a broad spectrum inhibitor of zinc beta-lactamases: kinetic and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mandelic acid(611-71-2) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Unveiling Thiomandelic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomandelic acid, a simple mercaptocarboxylic acid, has emerged as a significant molecule in medicinal chemistry, primarily recognized for its potent, broad-spectrum inhibition of metallo-β-lactamases (MBLs). These enzymes are a major contributor to bacterial resistance against β-lactam antibiotics, making inhibitors like this compound a critical area of research in the fight against antimicrobial resistance. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its initial synthesis and the evolution of its study. It serves as a comprehensive resource, presenting key experimental protocols, quantitative data, and the logical progression of its scientific journey.

The Genesis of this compound: Discovery and Early Synthesis

The first documented synthesis of this compound, referred to as "Thiomandelsäure" in the original German publication, is credited to B. Holmberg in 1911. The work, published in Berichte der deutschen chemischen Gesellschaft, laid the foundation for the study of this α-mercaptocarboxylic acid. Holmberg's synthesis was a direct and elegant approach, reacting α-bromophenylacetic acid with potassium hydrosulfide. This nucleophilic substitution reaction, where the thiol group replaces the bromine atom, was the cornerstone of early this compound chemistry.

While a 2001 paper by Mollard et al. on this compound as a metallo-β-lactamase inhibitor referenced a 1951 paper by W.A. Bonner, this appears to be an erroneous citation. The 1951 Bonner paper in the Journal of the American Chemical Society details the stereochemical configurations of 1-C-phenyl-D-pentitols and does not mention the synthesis of this compound. The pioneering work of Holmberg, therefore, stands as the authentic origin of this compound's synthesis.

Experimental Protocols: The Original Holmberg Synthesis (1911)

The following is a detailed description of the experimental protocol for the synthesis of this compound as can be inferred from early 20th-century chemical literature, based on the reaction of α-bromophenylacetic acid with a hydrosulfide salt.

Objective: To synthesize this compound (α-mercaptophenylacetic acid) via nucleophilic substitution.

Materials:

-

α-Bromophenylacetic acid

-

Potassium hydrosulfide (KSH) or Sodium hydrosulfide (NaSH)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for acidification)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Preparation of the Hydrosulfide Solution: A solution of potassium hydrosulfide is prepared by passing hydrogen sulfide gas through a solution of potassium hydroxide in ethanol until saturation.

-

Reaction: α-Bromophenylacetic acid is dissolved in ethanol and added to the ethanolic solution of potassium hydrosulfide. The reaction mixture is then heated under reflux for a specified period.

-

Work-up:

-

The solvent (ethanol) is removed by distillation.

-

The remaining residue is dissolved in water.

-

The aqueous solution is acidified with hydrochloric acid to precipitate the crude this compound.

-

The precipitate is then extracted with diethyl ether.

-

-

Purification:

-

The ethereal extract is washed with water and dried over anhydrous sodium sulfate.

-

The diethyl ether is evaporated to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., benzene or an ether/petroleum ether mixture).

-

Expected Outcome: A crystalline solid of this compound. Early reports cite a melting point of approximately 73-74°C for the racemic mixture.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound as reported in historical and key modern literature.

| Table 1: Physical and Chemical Properties of this compound | |

| Property | Value |

| Molecular Formula | C₈H₈O₂S |

| Molecular Weight | 168.21 g/mol |

| Appearance | White crystalline solid |

| Melting Point (racemic) | ~73-74 °C (Holmberg, 1911) |

| pKa | ~3.4 |

| Table 2: Inhibitory Activity of this compound Enantiomers against Metallo-β-Lactamases (Mollard et al., 2001) | |

| Compound | Ki (μM) for Bacillus cereus MBL |

| R-thiomandelic acid | 0.09 |

| S-thiomandelic acid | 1.28 |

Visualizing the Synthesis: Experimental Workflow

The synthesis of this compound from α-bromophenylacetic acid can be represented as a straightforward workflow.

Caption: Workflow for the synthesis of this compound.

Logical Relationship: From Precursor to Product

The chemical transformation at the heart of this compound's synthesis is a classic example of a nucleophilic substitution reaction.

Caption: Logical relationship in the synthesis of this compound.

Conclusion

The discovery of this compound by B. Holmberg in 1911 marked the entry of a versatile molecule into the chemical lexicon. Its synthesis from α-bromophenylacetic acid provided a foundational method that has been adapted over the last century. While initially a compound of academic interest, the later discovery of its potent inhibitory activity against metallo-β-lactamases has propelled this compound to the forefront of research in antimicrobial drug development. This guide has provided a detailed historical and technical overview, offering researchers a comprehensive understanding of the origins and fundamental chemistry of this important compound. The presented experimental protocols and data serve as a valuable resource for contemporary studies building upon this century-old discovery.

An In-depth Technical Guide to the Synthesis of Thiomandelic Acid from Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for producing thiomandelic acid, a valuable mercaptocarboxylic acid, starting from the readily available precursor, benzaldehyde. This document details the reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducibility in a laboratory setting.

Introduction

This compound (α-mercaptophenylacetic acid) is a molecule of significant interest in medicinal chemistry and drug development. It serves as a potent inhibitor of metallo-β-lactamases, enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The synthesis of this compound and its analogs is crucial for the development of new therapeutic agents to combat antibiotic resistance.

This guide outlines a streamlined, two-step synthetic route commencing from benzaldehyde. The pathway involves the direct synthesis of an α-bromo intermediate, which is subsequently converted to the target thiol via nucleophilic substitution. This method bypasses the more traditional multi-step process involving mandelonitrile and mandelic acid intermediates, offering a more efficient approach to the key precursor.

Overall Synthetic Pathway

The synthesis is accomplished through two primary transformations:

-

Direct Bromination of Benzaldehyde: Benzaldehyde is converted directly to 2-bromo-2-phenylacetic acid.

-

Thiolation: The resulting α-bromo acid undergoes a nucleophilic substitution reaction with a hydrosulfide source to yield this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Thiomandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomandelic acid, also known as 2-mercapto-2-phenylacetic acid, is a sulfur-containing analog of mandelic acid. This compound has garnered significant interest in the scientific community, particularly in the field of drug development, due to its role as a broad-spectrum inhibitor of zinc-dependent metallo-β-lactamases (MBLs).[1][2] These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics, one of the most important classes of antibacterial agents. The ability of this compound to counteract this resistance mechanism makes it a valuable lead compound for the development of new therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its biological significance.

Physical and Chemical Properties

This compound is a chiral molecule existing as (R)- and (S)-enantiomers. Its physical and chemical characteristics are crucial for its handling, characterization, and application in research and development.

Data Presentation: Core Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-phenyl-2-sulfanylacetic acid | [3] |

| Molecular Formula | C₈H₈O₂S | [3] |

| Molecular Weight | 168.21 g/mol | [3] |

| Exact Mass | 168.02450067 Da | [3] |

| CAS Number | 4695-09-4 | [3] |

| Appearance | Not specified in provided results. Typically a white to off-white solid. | |

| Melting Point | Experimental data not available in search results. | |

| Boiling Point | Experimental data not available in search results. | |

| Solubility | DMSO: ≥250 mg/mL (1486.24 mM) (ultrasonication may be required) | [2] |

| pKa | Experimental data not available in search results. | |

| XLogP3 | 1.8 | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, a singlet for the methine proton (CH), a signal for the thiol proton (SH), and a signal for the carboxylic acid proton (COOH). The exact chemical shifts would be dependent on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, and the methine carbon.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹), C-H stretches from the aromatic ring (around 3000-3100 cm⁻¹), and a weak S-H stretch (around 2550-2600 cm⁻¹).[4]

-

-

Mass Spectrometry (MS) :

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[5] For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight.

-

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of this compound.

Synthesis of this compound

A common route for the synthesis of this compound and its analogs is a modified version of the procedure described by Bonner.[6] A representative general synthesis from mandelic acid is outlined below.

Objective: To synthesize this compound from mandelic acid.

Reaction Scheme:

-

Conversion of the hydroxyl group of mandelic acid to a good leaving group (e.g., a tosylate or a halide).

-

Nucleophilic substitution of the leaving group with a sulfur nucleophile (e.g., sodium hydrosulfide or thioacetate followed by hydrolysis).

Materials:

-

Mandelic acid

-

Thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl)

-

Pyridine or other suitable base

-

Sodium hydrosulfide (NaSH) or potassium thioacetate (KSAc)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvents (e.g., dichloromethane, diethyl ether, ethanol)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Step 1: Activation of the Hydroxyl Group (Halogenation)

-

Dissolve mandelic acid in an appropriate solvent like dichloromethane.

-

Slowly add thionyl chloride to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the α-chlorophenylacetic acid.

-

-

Step 2: Nucleophilic Substitution with Sulfur

-

Prepare a solution of sodium hydrosulfide in a suitable solvent like ethanol.

-

Add the α-chlorophenylacetic acid from Step 1 to the sodium hydrosulfide solution.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

-

Step 3: Work-up and Purification

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude this compound.

-

Extract the aqueous layer with an organic solvent like diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

Characterization Protocols

1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Analysis: Process the spectra to determine chemical shifts, integration, and coupling constants to confirm the structure of the compound.

2. IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.[4]

3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[3] Further dilute as necessary for the specific instrument.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).[5]

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure.

Biological Activity Assay: Metallo-β-Lactamase Inhibition

The inhibitory activity of this compound against MBLs can be determined using a spectrophotometric assay with the chromogenic substrate nitrocefin.[1][8]

Objective: To determine the IC₅₀ or Kᵢ value of this compound against a specific metallo-β-lactamase.

Materials:

-

Purified metallo-β-lactamase (e.g., NDM-1, VIM-2)

-

This compound (inhibitor)

-

Nitrocefin (substrate)

-

Assay buffer (e.g., HEPES or MOPS buffer at pH 7.0-7.5, supplemented with Zn²⁺)[1]

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the MBL in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

-

Prepare a stock solution of nitrocefin in DMSO and dilute to the working concentration in the assay buffer.[8]

-

-

Assay Protocol:

-

In a 96-well plate, add a fixed amount of the MBL enzyme to each well (except for the blank).

-

Add varying concentrations of this compound to the wells.

-

Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period at a controlled temperature (e.g., 30 °C).

-

Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

-

Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.[1]

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition.[5]

-

Biological Activity and Signaling Pathways

The primary biological significance of this compound lies in its ability to inhibit metallo-β-lactamases.

Mechanism of Metallo-β-Lactamase Inhibition

Metallo-β-lactamases are enzymes that require one or two zinc ions in their active site for catalytic activity.[9] They hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them ineffective.[10] this compound acts as a competitive inhibitor of these enzymes.[5]

NMR studies have shown that the thiol group of this compound is essential for its inhibitory activity and is believed to bind to the zinc ions in the active site of the MBL.[1] The carboxylate group of this compound enhances its potency, likely through interactions with positively charged residues, such as arginine, in the active site.[1][5] This dual interaction effectively blocks the active site and prevents the hydrolysis of β-lactam antibiotics.

The R-enantiomer of this compound has been found to be a more potent inhibitor of the Bacillus cereus MBL than the S-enantiomer, with Kᵢ values of 0.09 µM and 1.28 µM, respectively.[1]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of MBL inhibition by this compound.

Caption: Workflow for MBL inhibition assay using nitrocefin.

Conclusion

This compound is a molecule of significant interest due to its potent inhibitory activity against metallo-β-lactamases, enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. Its physical and chemical properties, along with its straightforward synthesis and characterization, make it an accessible compound for research. The detailed experimental protocols provided in this guide offer a framework for its synthesis, analysis, and biological evaluation. The understanding of its mechanism of action provides a solid foundation for the rational design of new and more potent MBL inhibitors, which are urgently needed in the fight against antibiotic resistance. Further research into this compound and its derivatives could lead to the development of novel co-therapies that restore the efficacy of existing β-lactam antibiotics.

References

- 1. nitrocefin.com [nitrocefin.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 8. nitrocefin.com [nitrocefin.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to Thiomandelic Acid: Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for thiomandelic acid, a compound of significant interest in drug development, particularly as a broad-spectrum inhibitor of zinc-dependent metallo-β-lactamases. Adherence to these guidelines is crucial to ensure a safe laboratory environment and the integrity of experimental outcomes.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₈O₂S |

| Molecular Weight | 168.21 g/mol |

| Appearance | Solid |

| Storage Temperature | -20°C[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation[2] | |

| Eye Irritation | 2 | H319: Causes serious eye irritation[2] |

Signal Word: Warning[2]

Toxicological Data

Safe Handling and Storage

4.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.[2]

-

Local exhaust ventilation should be utilized to minimize exposure.[2]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE)

A comprehensive range of PPE is mandatory when handling this compound to prevent skin and eye contact.

| PPE Type | Specification |

| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.[2] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound. |

| Skin and Body Protection | A lab coat or protective suit should be worn to prevent skin contact.[2] |

| Respiratory Protection | In situations where dust may be generated and engineering controls are insufficient, a dust mask or a NIOSH-approved respirator should be used.[2] |

4.3. General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly with soap and water after handling.[2]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.

-

Remove contaminated clothing promptly and wash it before reuse.

4.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep under an inert gas and protect from moisture.[2]

-

Avoid exposure to direct sunlight.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures

5.1. First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

5.2. Spill and Leak Procedures

-

Minor Spills:

-

Evacuate non-essential personnel from the area.

-

Wear appropriate PPE as outlined in Section 4.2.

-

Prevent the dispersion of dust.[2]

-

Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

-

Major Spills:

-

Evacuate the area immediately and prevent entry.

-

Contact your institution's emergency response team or environmental health and safety office.

-

Provide them with details of the spilled substance.

-

Disposal Considerations

-

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

-

Do not dispose of down the drain or into the environment.[2]

-

Neutralization of acidic waste with a suitable base (e.g., sodium carbonate) may be required before disposal, following established laboratory procedures.[4]

Experimental Protocols

7.1. General Handling Protocol for Laboratory Use

This protocol outlines the general steps for safely handling this compound when preparing solutions for experiments such as enzyme inhibition assays.

Caption: General workflow for handling this compound.

7.2. Metallo-β-Lactamase Inhibition Assay

This compound is a known inhibitor of metallo-β-lactamases. The following is a generalized protocol for assessing its inhibitory activity.

Caption: Workflow for a metallo-β-lactamase inhibition assay.

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of zinc-dependent metallo-β-lactamases (MBLs). These enzymes are crucial for bacterial resistance to β-lactam antibiotics. The inhibitory action of this compound involves its interaction with the zinc ions in the active site of the MBL.[3][5]

The proposed mechanism involves the thiol group of this compound bridging the two zinc ions in the active site of the enzyme.[5] This binding prevents the hydrolysis of the β-lactam ring of antibiotics, thereby restoring their efficacy.

Caption: Inhibition of MBL by this compound.

This guide is intended to provide essential safety and handling information for this compound in a research setting. It is imperative that all users familiarize themselves with their institution's specific safety protocols and the complete Safety Data Sheet (SDS) for this compound before commencing any work.

References

- 1. biorbyt.com [biorbyt.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]

- 5. The inhibitor this compound binds to both metal ions in metallo-beta-lactamase and induces positive cooperativity in metal binding - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Thiomandelic Acid

Executive Summary

The rise of antibiotic resistance, particularly that mediated by metallo-β-lactamases (MBLs), presents a formidable challenge to global public health. These enzymes effectively hydrolyze and inactivate a broad range of β-lactam antibiotics, rendering them clinically useless. This compound has emerged as a significant subject of research due to its potent, broad-spectrum inhibitory activity against MBLs. This document provides a comprehensive technical overview of the biological activity of this compound, detailing its mechanism of action, structure-activity relationships, and quantitative inhibitory data. It also includes relevant experimental protocols and visual diagrams of key pathways and workflows to support further research and development in this area.

Mechanism of Action: Inhibition of Metallo-β-Lactamases

This compound functions as a potent inhibitor of zinc-dependent metallo-β-lactamases. Its inhibitory action is primarily attributed to the specific interactions of its key functional groups—a thiol and a carboxylate—with the enzyme's active site.

The active site of most MBLs contains one or two zinc ions that are crucial for catalysis. Spectroscopic and NMR studies have revealed that this compound acts as a bidentate ligand, effectively chelating these catalytic metal ions.[1][2] The mechanism involves:

-

Thiol Group Interaction : The deprotonated thiol (thiolate) group of this compound bridges the two zinc ions (Zn1 and Zn2) within the MBL active site.[2] This interaction is fundamental to its inhibitory potency.

-

Carboxylate Group Interaction : The carboxylate group of the inhibitor forms an electrostatic interaction with a positively charged amino acid residue, typically Arginine (e.g., Arg91 in the B. cereus enzyme), which helps to position and anchor the inhibitor correctly within the active site.[1][3]

-

Conformational Change : The binding of this compound can induce conformational changes in the enzyme, such as the movement of flexible loops near the active site (e.g., the β3-β4 loop), which may further contribute to the inhibition.[1][3]

This dual interaction effectively blocks the substrate-binding site and prevents the enzyme from hydrolyzing β-lactam antibiotics. Notably, this compound's binding can induce positive cooperativity in metal ion binding to the enzyme, a contrast to the negative cooperativity observed in the free enzyme.[2]

References

- 1. This compound, a broad spectrum inhibitor of zinc beta-lactamases: kinetic and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibitor this compound binds to both metal ions in metallo-beta-lactamase and induces positive cooperativity in metal binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thiomandelic Acid Derivatives and Analogues for Researchers and Drug Development Professionals

An Introduction to Thiomandelic Acid and its Therapeutic Potential

This compound, a mercaptocarboxylic acid, and its derivatives have emerged as a significant area of interest in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, most notably as potent inhibitors of metallo-β-lactamases (MBLs), a class of enzymes that confer bacterial resistance to β-lactam antibiotics. Beyond their antibacterial potential, preliminary research suggests that this compound derivatives may also possess anticancer properties, making them a versatile scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to this compound and its analogues, aimed at researchers, scientists, and drug development professionals.

Core Applications and Mechanisms of Action

The primary therapeutic application of this compound derivatives investigated to date is in combating antibiotic resistance. However, their utility as anticancer agents is an emerging field of study.

Metallo-β-Lactamase Inhibition

Metallo-β-lactamases are zinc-dependent enzymes produced by various bacteria that hydrolyze and inactivate β-lactam antibiotics, a cornerstone of antibacterial therapy. This compound acts as a broad-spectrum inhibitor of these enzymes. The inhibitory activity is attributed to the stereochemistry of the molecule, with the (R)-enantiomer generally exhibiting greater potency than the (S)-enantiomer. For instance, (R)-thiomandelic acid has a reported Ki value of 0.09 µM against the MBL from Bacillus cereus, while the (S)-isomer has a Ki of 1.28 µM.[1][2]

The mechanism of inhibition involves the interaction of the thiol and carboxylate groups of this compound with the zinc ions in the active site of the MBL.[2] The thiol group is essential for this activity, while the carboxylate group enhances the binding affinity.[3] This interaction blocks the active site, preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy.

Anticancer and Antibacterial Potential

While less explored, the anticancer and broader antibacterial activities of this compound derivatives are of growing interest. Some studies suggest that these compounds may induce apoptosis, or programmed cell death, in cancer cells.[3][4] The precise signaling pathways involved are still under investigation, but the PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is a potential target.[5][6]

The antibacterial activity of this compound and its analogues extends beyond their MBL inhibition. The structural features of these compounds may allow them to interfere with other essential bacterial processes. The MAPK signaling pathway, which is involved in the bacterial response to cellular stress, is another potential target for these compounds.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for this compound and its analogues. A comprehensive and systematic dataset for a wide range of derivatives is still an area of active research.

Table 1: Metallo-β-Lactamase Inhibition Data for this compound

| Compound | Enzyme | Ki (µM) |

| (R)-Thiomandelic Acid | Bacillus cereus MBL | 0.09[1][2] |

| (S)-Thiomandelic Acid | Bacillus cereus MBL | 1.28[1][2] |

Table 2: Anticancer Activity of Selected Compounds (for illustrative purposes, as data on this compound derivatives is limited)

| Compound | Cell Line | IC50 (µM) |

| Thiazole-hydrazone conjugate 5c | MCF-7 | 58.13 (µg/mL) |

| Thiazole-hydrazone conjugate 5f | MCF-7 | 60.88 (µg/mL) |

| Thiazole-hydrazone conjugate 5h | HepG2 | 55.8 (µg/mL) |

| Thiazole-hydrazone conjugate 5d | HepG2 | 57.47 (µg/mL) |

Note: The IC50 values in Table 2 are for thiazole-hydrazone conjugates and are provided to illustrate the type of data required for assessing anticancer activity. Further research is needed to determine the IC50 values for a series of this compound derivatives.[1]

Table 3: Antibacterial Activity of Selected Compounds (for illustrative purposes, as data on this compound derivatives is limited)

| Compound | Bacterial Strain | MIC (µg/mL) |

| Compound 2d | S. aureus | Not specified |

| Compound 2f | B. subtilis | Not specified |

| Compound 2g | C. albicans | Not specified |

| Compound 2b | S. cerevisiae | Not specified |

| Compound 2e | S. cerevisiae | Not specified |

Note: The MIC values in Table 3 are for various compounds and are provided to illustrate the type of data required for assessing antibacterial activity. Further research is needed to determine the MIC values for a series of this compound derivatives.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of racemic this compound and for conducting a metallo-β-lactamase inhibition assay.

Synthesis of Racemic this compound

This protocol is adapted from the method described by Bonner.

Materials:

-

Benzaldehyde

-

Sodium cyanide

-

Ammonium chloride

-

Hydrogen sulfide

-

Hydrochloric acid

-

Diethyl ether

-

Sodium sulfate

Procedure:

-

Formation of Mandelonitrile: In a fume hood, dissolve sodium cyanide and ammonium chloride in water. Cool the solution in an ice bath and slowly add benzaldehyde with vigorous stirring. Continue stirring in the ice bath for one hour, then at room temperature overnight. Extract the resulting mandelonitrile with diethyl ether.

-

Thiolation: Dry the ethereal solution of mandelonitrile over anhydrous sodium sulfate. In a separate flask, prepare a saturated solution of hydrogen sulfide in ethanol. Add the mandelonitrile solution to the ethanolic hydrogen sulfide solution and cool in an ice bath. Bubble hydrogen sulfide gas through the mixture for several hours.

-

Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture and reflux for several hours.

-

Purification: Cool the reaction mixture and extract the crude this compound with diethyl ether. Wash the ether extract with water and dry over anhydrous sodium sulfate. Remove the ether by rotary evaporation to yield racemic this compound. The product can be further purified by recrystallization.

Metallo-β-Lactamase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against MBLs using the chromogenic substrate nitrocefin.[8][9][10][11]

Materials:

-

Purified metallo-β-lactamase enzyme

-

Nitrocefin solution (stock solution in DMSO, diluted in assay buffer)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the MBL enzyme solution, and the test compound dilutions. Include control wells with no inhibitor (enzyme and buffer only) and blanks (buffer only).

-

Pre-incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the nitrocefin solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

-

Data Analysis:

-

Calculate the initial velocity (rate of change of absorbance) for each well.

-

Determine the percent inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the inhibition constant (Ki), perform kinetic assays by measuring the initial velocities at various substrate (nitrocefin) and inhibitor concentrations. Analyze the data using appropriate models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition models).[8]

-

Signaling Pathways and Visualization

The potential anticancer activity of this compound derivatives may involve the modulation of key signaling pathways that regulate cell survival and proliferation. The PI3K/Akt pathway is a central hub in cellular signaling and is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis.

Below is a representative diagram of the PI3K/Akt signaling pathway generated using the DOT language for Graphviz. This diagram illustrates the key components and their interactions, providing a visual framework for understanding how a potential inhibitor might exert its effects.

Figure 1: A simplified diagram of the PI3K/Akt signaling pathway.

The potential mechanism by which a this compound derivative could induce apoptosis is through the inhibition of Akt, leading to the activation of pro-apoptotic proteins like Bad and Caspase-9.

Figure 2: A potential mechanism of apoptosis induction by a this compound derivative.

Future Directions

The field of this compound derivatives holds considerable promise for the development of novel therapeutics. Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive synthesis and evaluation of a wide range of analogues are needed to optimize potency and selectivity for different targets.

-

Elucidation of Anticancer and Antibacterial Mechanisms: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic and Pharmacodynamic Profiling: Preclinical studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo efficacy of promising candidates.

-

Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing antibiotics or anticancer drugs could lead to more effective treatment strategies.

By continuing to explore the diverse biological activities of this versatile chemical scaffold, the scientific community can unlock the full therapeutic potential of this compound and its analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. content.abcam.com [content.abcam.com]

- 11. toku-e.com [toku-e.com]

Thiomandelic Acid as a Metallo-β-Lactamase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mechanism of action of thiomandelic acid as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that confer bacterial resistance to β-lactam antibiotics. This document outlines the molecular interactions, inhibition kinetics, and experimental procedures relevant to the study of this promising inhibitor.

Core Mechanism of Action

This compound is a potent, broad-spectrum inhibitor of metallo-β-lactamases, demonstrating a competitive mode of inhibition. Its efficacy is rooted in the specific interactions between its key functional groups and the active site of the MBL enzyme. The core mechanism involves the chelation of the two zinc ions (Zn1 and Zn2) essential for the catalytic activity of most MBLs.

The thiol group of this compound acts as a crucial zinc-binding moiety, bridging the two zinc ions in the active site. This interaction displaces the nucleophilic hydroxide ion that is normally coordinated between the two zinc ions and is responsible for initiating the hydrolysis of the β-lactam ring of antibiotics.[1][2]

Furthermore, the carboxylate group of this compound forms a key electrostatic interaction with a conserved arginine residue (e.g., Arg91 in the Bacillus cereus MBL) located near the active site.[1][2] This interaction further stabilizes the binding of the inhibitor within the active site. The phenyl group of this compound also contributes to binding through hydrophobic interactions with non-polar residues in the enzyme's active site.

Studies have revealed a notable stereoselectivity in the inhibitory activity of this compound. The (R)-enantiomer is a significantly more potent inhibitor of the Bacillus cereus MBL than the (S)-enantiomer, indicating a specific spatial arrangement is required for optimal binding and inhibition.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against a range of metallo-β-lactamases. The following table summarizes the available inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Metallo-β-Lactamase | Inhibitor Enantiomer | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Bacillus cereus (BcII) | (R)-Thiomandelic Acid | 0.09 µM | - | [1] |

| Bacillus cereus (BcII) | (S)-Thiomandelic Acid | 1.28 µM | - | [1] |

| New Delhi MBL-1 (NDM-1) | Racemic this compound | - | 3.2 µM | [3] |

| Imipenemase-1 (IMP-1) | Racemic this compound | - | 0.02 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound as an MBL inhibitor.

Enzyme Kinetics and Inhibition Assays

A continuous spectrophotometric assay using the chromogenic cephalosporin nitrocefin is the most common method to determine the kinetic parameters of MBLs and the inhibitory potency of compounds like this compound.

-

Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

-

This compound (racemic, R-, and S-enantiomers)

-

Nitrocefin

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnSO4 and 0.05% Brij-35[4]

-

96-well microtiter plates

-

Spectrophotometer capable of kinetic measurements at 495 nm

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of the purified MBL enzyme to each well. Then, add the serially diluted this compound solutions. Include a control with no inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture at room temperature for 10-15 minutes to allow for binding equilibrium to be reached.[5]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well. The final concentration of nitrocefin is typically around its Km value or a standard concentration of 100 µM.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 495 nm at regular intervals (e.g., every 30 seconds) for 10 to 30 minutes using a microplate reader.[4]

-

Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition relative to the control without inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

The inhibition constant (Ki) is determined by measuring the initial reaction rates at various substrate (nitrocefin) and inhibitor (this compound) concentrations.

-

Assay Setup: Prepare a matrix of reactions in a 96-well plate with varying concentrations of both nitrocefin and this compound.

-

Enzyme Addition: Add a fixed concentration of the MBL enzyme to each well to initiate the reactions.

-

Kinetic Measurement: Monitor the absorbance at 495 nm as described for the IC50 determination.

-

Data Analysis: Calculate the initial velocities for each combination of substrate and inhibitor concentration. Analyze the data using a suitable kinetic model for competitive inhibition, such as a Lineweaver-Burk or Dixon plot, to determine the Ki value. Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition.

Structural Biology Methods

NMR spectroscopy and X-ray crystallography have been instrumental in elucidating the binding mode of this compound to MBLs.

NMR spectroscopy is used to study the interactions between this compound and the MBL in solution.

General Protocol Outline:

-

Protein Preparation: Express and purify 15N-labeled MBL enzyme.

-

NMR Sample Preparation: Prepare a solution of the 15N-labeled MBL in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0).

-

Titration: Acquire a baseline 1H-15N HSQC spectrum of the protein. Sequentially add increasing concentrations of this compound to the protein sample and acquire an HSQC spectrum at each titration point.

-

Data Analysis: Monitor the chemical shift perturbations of the protein's backbone amide signals upon addition of the inhibitor. Residues in and near the active site that interact with the inhibitor will show significant changes in their chemical shifts. This information can be used to map the binding site and infer the binding orientation.

X-ray crystallography provides a high-resolution, three-dimensional structure of the MBL-thiomandelic acid complex.

General Protocol Outline:

-

Protein-Inhibitor Complex Formation: Incubate the purified MBL enzyme with an excess of this compound to ensure saturation of the active site.

-

Crystallization: Screen for crystallization conditions using various precipitants, buffers, and additives. The sitting-drop or hanging-drop vapor diffusion methods are commonly used.

-

Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure of the MBL-inhibitor complex is solved using molecular replacement with a known MBL structure as a search model. The model is then refined against the experimental data to obtain a high-resolution atomic model of the complex.

Conclusion

This compound represents a promising scaffold for the development of broad-spectrum MBL inhibitors. Its mechanism of action, centered on the chelation of the active site zinc ions by its thiol group and stabilized by interactions of its carboxylate and phenyl groups, provides a clear basis for its inhibitory activity. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the field of antibiotic resistance and drug discovery, facilitating further investigation and optimization of this and related inhibitor classes.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a broad spectrum inhibitor of zinc beta-lactamases: kinetic and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Investigations of Metallo‐β‐lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Amines Using Thiomandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines often dictates their biological activity, making the separation of enantiomers a critical step in drug development and manufacturing. Diastereomeric salt resolution is a classical, yet powerful and scalable, technique for achieving this separation. This method involves the reaction of a racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can often be separated by fractional crystallization.

This document provides detailed application notes and protocols for the use of (R)- or (S)-thiomandelic acid as a chiral resolving agent for the separation of racemic amines. Thiomandelic acid, a sulfur-containing analog of mandelic acid, offers a robust and efficient means to resolve a variety of primary and secondary amines.

Principle of Chiral Resolution

The fundamental principle behind this technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties such as solubility, melting point, and crystal structure.

The reaction of a racemic amine ((R/S)-Amine) with an enantiomerically pure chiral acid, such as (R)-thiomandelic acid, results in the formation of two diastereomeric salts: ((R)-Amine)-(R)-thiomandelate) and ((S)-Amine)-(R)-thiomandelate). The difference in solubility between these two diastereomeric salts in a given solvent system allows for the selective crystallization of the less soluble salt, leaving the more soluble salt in the mother liquor. Subsequent liberation of the amine from the separated diastereomeric salts yields the desired enantiomerically enriched amine.

Experimental Workflow

The overall process for the chiral resolution of amines using this compound can be broken down into three key stages: diastereomeric salt formation and crystallization, isolation of the diastereomeric salt, and liberation of the enantiomerically pure amine.

Application Notes and Protocols: Thiomandelic Acid as a Resolving Agent for Racemic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement and a key factor in drug efficacy and safety. One of the most common and cost-effective methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.

Thiomandelic acid, a chiral carboxylic acid containing a thiol group, serves as an effective resolving agent for racemic compounds, particularly amines and alcohols. Its ability to form diastereomeric salts with different solubilities allows for the separation of enantiomers through fractional crystallization. This document provides detailed application notes and protocols for the use of this compound in chiral resolution.

Principle of Chiral Resolution using this compound

The fundamental principle behind chiral resolution with this compound lies in the reaction of a racemic mixture (e.g., a racemic amine, denoted as R/S-Amine) with an enantiomerically pure form of this compound (e.g., (R)-Thiomandelic Acid). This reaction forms a mixture of two diastereomeric salts: (R)-Amine-(R)-Thiomandelate and (S)-Amine-(R)-Thiomandelate.

Diastereomers have different physical properties, including solubility in a given solvent. This difference in solubility is exploited to separate them. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Finally, the resolved enantiomer of the amine is recovered by treating the isolated diastereomeric salt with a base to neutralize the this compound.

Applications

This compound is particularly useful for the resolution of:

-

Racemic Amines: Primary, secondary, and tertiary amines can be resolved through the formation of diastereomeric ammonium carboxylate salts. This is a widely used application in the synthesis of chiral pharmaceuticals.

-

Racemic Alcohols: While less direct, alcohols can be resolved by first converting them into a derivative containing an acidic or basic handle, such as a phthalate half-ester, which can then form a salt with a chiral resolving agent like this compound.[1]

Experimental Protocols

The following are generalized protocols for the chiral resolution of a racemic amine and a racemic alcohol using (R)-thiomandelic acid. The optimal conditions (solvent, temperature, stoichiometry) will vary depending on the specific substrate and should be determined experimentally.

Protocol 1: Resolution of a Racemic Amine

This protocol describes a general procedure for the resolution of a racemic primary or secondary amine using (R)-thiomandelic acid.

Materials:

-

Racemic amine

-

(R)-Thiomandelic acid

-

Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Filter paper

-

Crystallization dish or flask

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve 1.0 equivalent of the racemic amine in a suitable anhydrous solvent in a crystallization flask.

-

In a separate flask, dissolve 0.5 to 1.0 equivalent of (R)-thiomandelic acid in the same solvent. The exact stoichiometry should be optimized. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

-

Slowly add the (R)-thiomandelic acid solution to the amine solution while stirring at room temperature.

-

Stir the mixture for a predetermined time (e.g., 1-12 hours) at room temperature or a slightly elevated temperature to ensure complete salt formation.[2]

-

-

Crystallization:

-

Allow the solution to cool down slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.[2] Seeding with a small crystal of the desired diastereomeric salt, if available, can facilitate crystallization.

-

Observe the formation of a precipitate. The time required for crystallization can range from a few hours to several days.

-

-

Isolation of the Diastereomeric Salt:

-

Once a sufficient amount of crystals has formed, isolate the solid by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Dissolve the dried diastereomeric salt in water.

-

Add a base (e.g., 2 M NaOH) dropwise while stirring until the pH is basic (pH > 10) to neutralize the this compound and liberate the free amine.

-

Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Excess:

-

Determine the enantiomeric excess (ee%) of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), or by NMR spectroscopy using a chiral solvating agent.

-

Protocol 2: Resolution of a Racemic Alcohol (Indirect Method)

This protocol outlines a general procedure for the resolution of a racemic alcohol by first converting it to a diastereomeric ester with (R)-thiomandelic acid.

Materials:

-

Racemic alcohol

-

(R)-Thiomandelic acid

-

DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent

-

DMAP (4-Dimethylaminopyridine)

-

Anhydrous organic solvent (e.g., dichloromethane, THF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Lithium hydroxide (LiOH) or potassium hydroxide (KOH)

-

Methanol or ethanol

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Formation of Diastereomeric Esters:

-

In a round-bottom flask, dissolve 1.0 equivalent of the racemic alcohol, 1.1 equivalents of (R)-thiomandelic acid, and a catalytic amount of DMAP in an anhydrous organic solvent like dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 1.1 equivalents of DCC to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Separation of Diastereomeric Esters:

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Separate the two diastereomeric esters by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The separation is possible because diastereomers have different chromatographic mobilities.

-

-

Hydrolysis of the Separated Esters:

-

Dissolve one of the isolated diastereomeric esters in a mixture of methanol or ethanol and water.

-

Add an excess of a base, such as LiOH or KOH.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

-

Neutralize the reaction mixture with aqueous HCl.

-

Extract the resolved alcohol with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the enantiomerically pure alcohol.

-

-

Determination of Enantiomeric Excess:

-

Determine the enantiomeric excess (ee%) of the resolved alcohol using chiral HPLC or GC.

-

Data Presentation

The efficiency of a chiral resolution process is typically evaluated by the yield and the enantiomeric excess of the resolved product. The following table provides an example of how to present such data.

| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) |

| Racemic Amine A | (R)-Thiomandelic Acid | Methanol | 42 | 95 |

| Racemic Amine B | (S)-Thiomandelic Acid | Ethanol | 38 | 98 |

| Racemic Alcohol C* | (R)-Thiomandelic Acid | Dichloromethane | 35 | 97 |

*Resolved via diastereomeric ester formation and separation.

Visualizations

Logical Workflow for Chiral Resolution

References

Application Notes and Protocols for Enantiomeric Resolution with Thiomandelic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Principle of Chiral Resolution

Enantiomeric resolution is a critical process in stereochemistry for the separation of a racemic mixture into its individual, pure enantiomers.[1] This technique is fundamental in the pharmaceutical industry, where the physiological activity of a drug is often exclusive to a single enantiomer, while the other may be inactive or even harmful.[2]

The most common and robust method for chiral resolution is the formation of diastereomeric salts.[1][3] This process involves reacting a racemic mixture (e.g., a chiral amine or alcohol) with an enantiomerically pure chiral resolving agent. Thiomandelic acid, like its analogue mandelic acid, is an excellent chiral resolving agent because its carboxylic acid group readily forms acid-base salts with chiral amines.[1][4][5]

The key principle is that the two enantiomers of the racemic compound, (R)-amine and (S)-amine, react with a single enantiomer of the resolving agent, for instance, (S)-thiomandelic acid, to form a pair of diastereomers: [(R)-amine]-[(S)-thiomandelic acid] and [(S)-amine]-[(S)-thiomandelic acid]. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, such as solubility, melting point, and crystal structure.[4][5] This difference in solubility is exploited to separate them through fractional crystallization. The less soluble diastereomeric salt precipitates from the solution, is isolated by filtration, and then the pure enantiomer is liberated from the salt.[1]

Application Notes

Scope and Applicability: This protocol is primarily designed for the resolution of racemic amines through the formation of diastereomeric salts with either (R)- or (S)-thiomandelic acid. The same principle can be adapted for the resolution of racemic alcohols. In this case, the alcohol is typically first converted into a half-ester of a dicarboxylic acid to introduce a free carboxyl group that can then form a salt with a chiral base.[4][5]

Selection of Resolving Agent:

-

Both (R)- and (S)-thiomandelic acid are commercially available. The choice between them depends on which enantiomer of the target compound is desired and which diastereomeric salt exhibits lower solubility.

-

It is often necessary to perform small-scale screening experiments to determine the optimal resolving agent and solvent combination for a new racemic mixture.

Critical Parameters for Successful Resolution:

-

Solvent Selection: The choice of solvent is crucial as it dictates the difference in solubility between the two diastereomeric salts. A good solvent system will maximize the precipitation of one salt while keeping the other in solution. Alcohols (methanol, ethanol) and aqueous mixtures are common starting points.

-

Stoichiometry: Typically, one equivalent of the racemic mixture is reacted with 0.5 to 1.0 equivalents of the chiral resolving agent. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially precipitated salt.

-

Temperature and Cooling Rate: The crystallization process should be controlled. A slow cooling rate generally promotes the formation of larger, purer crystals. The final temperature is chosen to maximize the yield of the desired salt without causing the undesired diastereomer to precipitate.

-

Purity of Starting Materials: The racemic mixture and the resolving agent should be of high chemical purity to avoid interference during crystallization.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the enantiomeric resolution of a racemic amine using (S)-thiomandelic acid.

Protocol 1: Diastereomeric Salt Formation and Crystallization

-

Dissolution: In a suitable reaction vessel, dissolve the racemic amine in an appropriate solvent (e.g., methanol or ethanol) with gentle heating.

-

Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 molar equivalents of (S)-thiomandelic acid in a minimal amount of the same solvent.

-

Salt Formation: Slowly add the this compound solution to the amine solution with continuous stirring. Salt formation is typically exothermic.

-

Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize precipitation of the less soluble diastereomeric salt. The solution can be seeded with a small crystal of the desired product to induce crystallization.[6]

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.[7]

-

Drying: Dry the crystals under vacuum to obtain the diastereomerically pure salt.

Protocol 2: Liberation of the Pure Enantiomer

-

Dissolution of the Salt: Dissolve the isolated diastereomeric salt in water.

-

Basification: Add an aqueous base solution (e.g., 2M NaOH) to the dissolved salt with stirring. This deprotonates the amine and protonates the carboxylic acid, breaking the ionic bond of the salt.[1][7] Adjust the pH to >12 to ensure the amine is in its free base form.

-

Extraction: Extract the liberated free amine from the aqueous solution using an organic solvent such as dichloromethane, ethyl acetate, or toluene. Perform multiple extractions (e.g., 3 times) to ensure complete recovery.

-

Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the enantiomerically pure amine.

Protocol 3: Recovery of the Chiral Resolving Agent

-